molecular formula C12H15NO2 B1300932 3-(4-Propoxyphenyl)acrylamide

3-(4-Propoxyphenyl)acrylamide

Cat. No.: B1300932
M. Wt: 205.25 g/mol
InChI Key: CHIQQAYROXPEDQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Propoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the para position of the phenyl ring attached to the acrylamide backbone. Acrylamides are widely studied for their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties . This compound is synthesized via condensation reactions, often using α,β-unsaturated carbonyl intermediates and amine nucleophiles under optimized conditions (e.g., EDCI coupling in DMF) .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E)-3-(4-propoxyphenyl)prop-2-enamide

InChI

InChI=1S/C12H15NO2/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H2,13,14)/b8-5+

InChI Key

CHIQQAYROXPEDQ-VMPITWQZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Aryl Substitutions
  • Methoxy vs. Propoxy Groups :
    • 3-(4-Methoxyphenyl)acrylamide : The methoxy (-OCH₃) group is smaller and less lipophilic (logP ~1.5) than propoxy, leading to reduced cellular uptake but higher solubility in polar solvents. Derivatives like (E)-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide show moderate anticancer activity in vitro .
    • 3-(4-Ethoxyphenyl)acrylamide : Ethoxy (-OCH₂CH₃) provides intermediate lipophilicity. Ethoxy-substituted analogs are less studied but may balance solubility and bioactivity better than methoxy derivatives .
    • 3-(4-Hydroxyphenyl)acrylamide : Hydroxy (-OH) groups increase polarity, reducing logP (~0.8) but enhancing hydrogen-bonding interactions. Such derivatives often exhibit anti-inflammatory activity (e.g., IC₅₀ = 17.00 μM for compound 2 in Lycium barbarum) .
Amide Modifications
  • N-Aryl vs. This derivative shows enhanced metabolic stability compared to propoxy analogs . N-Propylacrylamide Derivatives: Alkyl chains (e.g., n-propyl) on the amide nitrogen reduce steric hindrance, improving binding to hydrophobic enzyme pockets. Example: (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (compound 3312) .
Anticonvulsant Activity
  • 3-(4-Fluorophenyl) Derivatives : Fluorine’s electronegativity enhances target affinity. For example, 6-(4-fluorophenyl)thiazolo-triazole (3c) is selective for MES seizures .
Anticancer and Efflux Pump Inhibition
  • 2-(4-Propoxyphenyl)quinoline Derivatives: The propoxyphenyl group in these compounds enhances NorA efflux pump inhibition in Staphylococcus aureus (>65% inhibition at 50 μM), indicating a role in overcoming antibiotic resistance .
  • Arylcinnamide Hybrids: Propoxyphenyl-containing acrylamides like (2E)-N-(3-benzoyl-4-aminophenyl)-3-(4-propoxyphenyl)acrylamide (MW = 532.64 g/mol) may target kinase pathways due to their bulkier substituents .
Anti-inflammatory Activity
  • 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide: Isolated from Lycium species, this compound (IC₅₀ = 17.00 μM) outperforms quercetin in suppressing NO production, highlighting the synergy between methoxy and hydroxy groups .

Physicochemical Properties

Property 3-(4-Propoxyphenyl)acrylamide 3-(4-Methoxyphenyl)acrylamide 3-(4-Hydroxyphenyl)acrylamide
Molecular Weight (g/mol) ~245.3 ~207.2 ~193.2
logP ~3.2 ~1.5 ~0.8
Solubility (PBS) Low Moderate High
Synthetic Yield 60–75% 70–85% 50–65%

Key Research Findings

  • Synthesis Efficiency : Propoxyphenyl derivatives require longer reaction times due to steric hindrance but achieve comparable yields to methoxy analogs when using polar aprotic solvents (e.g., DMF) .
  • Biological Selectivity: The propoxy group’s larger size improves selectivity for hydrophobic binding pockets in enzymes like NorA efflux pumps and kinases .
  • Toxicity Profile : Propoxyphenyl acrylamides exhibit lower cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) compared to chloro-substituted analogs, making them safer for in vivo studies .

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